AMP-90
Description
Contextualization within Amine Chemistry and Industrial Applications
Within amine chemistry, 2-amino-2-methyl-1-propanol (B13486) is recognized as a chemical base that can neutralize acids to form salts and water, an exothermic process atamanchemicals.comnih.govchemicalbook.com. This acid-neutralizing property is fundamental to many of its industrial applications chemiteca.comcartelinternational.com. As an alkanolamine, it shares characteristics with other compounds containing both amine and hydroxyl groups wikipedia.orgatamankimya.com.
AMP-90 finds extensive use across diverse industries due to its versatile chemical properties nbinno.com. It functions as a multifunctional additive in various formulations univarsolutions.fi. Key industrial applications include its use in metalworking fluids, paints and coatings, boiler water systems, and personal care products atamanchemicals.comatamanchemicals.comulprospector.com. It serves as an amine for resin neutralization, a co-dispersant, a formaldehyde (B43269) scavenger, a corrosion inhibitor, and a raw material for synthesis atamanchemicals.comatamanchemicals.comchemiteca.comulprospector.com. In the coatings industry, this compound is a significant component in latex emulsion paints, acting as a pigment dispersant, pH adjuster, and rust inhibitor atamanchemicals.comnbinno.com. Its ability to control pH is also crucial in cosmetics and personal care products atamanchemicals.comatamankimya.com. Furthermore, it is employed in environmental protection as an acid gas absorbent for removing harmful gases from industrial emissions nbinno.com.
Historical Trajectory of Academic Interest in 2-Amino-2-methyl-1-propanol as a Multifunctional Chemical Entity
Academic interest in 2-amino-2-methyl-1-propanol has evolved with the understanding of its unique structure and reactivity. Early research likely focused on its basic chemical properties as an alkanolamine and its potential as a neutralizing agent. Its dual functionality, possessing both an amine and an alcohol group, makes it a versatile building block in organic synthesis atamanchemicals.comchemiteca.com.
Studies have investigated its use in the preparation of buffer solutions, highlighting its utility in various chemical and biochemical applications wikipedia.orgatamanchemicals.comfishersci.ca. Research has also explored its role as a precursor in the synthesis of other organic compounds, such as oxazolines and 2,2-dimethylaziridine (B1330147) wikipedia.orgatamanchemicals.com. The conformational isomerism of amino alcohols like 2-amino-2-methyl-1-propanol has been a subject of academic study to understand the impact of steric and hyperconjugative effects on their geometry and reactivity chemicalbook.com.
More recently, academic interest has expanded to specific applications, such as its potential in carbon dioxide capture due to its characteristics as a sterically hindered primary amine chemicalbook.comsigmaaldrich.comresearchgate.net. Research has also delved into its atmospheric chemistry and degradation pathways acs.orgresearchgate.net.
Current Research Frontiers and Unaddressed Academic Questions Pertaining to 2-Amino-2-methyl-1-propanol
Current research on 2-amino-2-methyl-1-propanol continues to explore and optimize its applications in various fields. A significant frontier is its use in carbon capture technologies, particularly investigating non-aqueous absorbent systems for improved energy efficiency and reduced corrosion researchgate.netresearchgate.net. Studies are focused on understanding the reaction mechanisms and kinetics of AMP with carbon dioxide in different solvent systems researchgate.netacs.org.
Another area of ongoing research involves its role in complex chemical formulations, such as coatings and metalworking fluids, to better understand its interactions with other components and optimize performance atamanchemicals.comulprospector.com. Investigations into its atmospheric degradation pathways and the products formed are also current research areas, contributing to environmental science acs.orgresearchgate.net.
Despite the extensive research, several academic questions remain unaddressed or require further investigation. For instance, a more comprehensive understanding of the long-term stability and degradation pathways of AMP-based systems in specific industrial environments, particularly under harsh conditions, could be beneficial. While some degradation products have been identified, a complete picture of all potential byproducts and their implications in various applications is still being developed acs.orgresearchgate.netfigshare.com.
Further research could also focus on developing more sustainable and energy-efficient synthesis routes for 2-amino-2-methyl-1-propanol google.com. Exploring novel applications in emerging fields, potentially leveraging its unique combination of amine and alcohol functionalities, represents another avenue for future academic inquiry. The detailed mechanisms of its synergistic effects when used in conjunction with other additives in complex formulations also warrant deeper investigation.
Selected Physical and Chemical Properties of 2-Amino-2-methyl-1-propanol
| Property | Value | Source |
| Molecular Formula | C₄H₁₁NO | wikipedia.orgfishersci.cafishersci.ca |
| Molecular Weight | 89.14 g/mol | wikipedia.orgfishersci.cafishersci.ca |
| Appearance | Clear light colored liquid or white crystal | nih.govnbinno.com |
| Boiling Point | 165 °C | nbinno.comsigmaaldrich.com |
| Melting Point | 24-28 °C or 30-31 °C | wikipedia.orgnbinno.comsigmaaldrich.com |
| Density | 0.934 g/mL at 25 °C | wikipedia.orgnbinno.comsigmaaldrich.com |
| Flash Point | 68 °C or 172 °F (77.8 °C) or 82.1 °C | atamanchemicals.comnbinno.comsigmaaldrich.com |
| Solubility in Water | Miscible or Soluble | wikipedia.orgatamanchemicals.comatamanchemicals.com |
| pH (0.1 M solution) | 11.3 | chemiteca.com |
| pKa (25 °C) | 9.75 or 9.7 | chemiteca.comadvancionsciences.comsigmaaldrich.com |
Note: Some property values may vary slightly depending on the source and purity of the sample.
Properties
CAS No. |
124362-94-3 |
|---|---|
Molecular Formula |
C30H32ClN3O8 |
Synonyms |
AMP-90 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Amino 2 Methyl 1 Propanol
Novel Synthetic Routes and Catalytic Approaches for 2-Amino-2-methyl-1-propanol (B13486) Production
The synthesis of 2-amino-2-methyl-1-propanol can be achieved through several routes, with ongoing research focused on developing more efficient and sustainable methods. A common industrial approach involves the hydrogenation of 2-aminoisobutyric acid or its esters. wikipedia.orgatamanchemicals.com Another method involves the reaction of 2-nitropropane (B154153) and formaldehyde (B43269) to produce 2-nitro-2-methyl-1-propanol, followed by hydrogenation using a metallic nickel catalyst. google.compatsnap.com However, this route has drawbacks, including high raw material costs, safety concerns, and lower product purity. google.com
Alternative methods have been explored to overcome these limitations. One patented method describes the preparation of AMP through a combination reaction of isobutene, chlorine, and methyl cyanide, followed by hydrolysis steps. google.com This process is reported to utilize cheap and readily available raw materials, involve simple steps, and yield high product purity suitable for industrial production. google.com Another approach involves the hydrogenolysis and reduction of an alcoholic solution of alpha-amino isobutyric acid alkyl ester in the presence of a metal catalyst, offering advantages such as inexpensive raw materials, simple reaction steps, and high yield. google.com
Catalytic approaches play a significant role in optimizing AMP synthesis. Studies have investigated the catalytic behavior of AMP vapor over alumina (B75360) at elevated temperatures, observing reactions such as deamination, amination, dehydrogenation, and hydrogenation, leading to various products including ammonia, isobutyleneimine, isobutylamine, and diisobutylamine. acs.org
Enantioselective and Stereoselective Synthesis of 2-Amino-2-methyl-1-propanol Analogues
While 2-amino-2-methyl-1-propanol itself is not chiral, its analogues and derivatives can possess stereocenters, making enantioselective and stereoselective synthesis important for accessing specific isomers with desired properties. Research in this area often focuses on the synthesis of chiral amino alcohols, which are valuable intermediates in the pharmaceutical industry and asymmetric synthesis.
Stereoselective synthesis of 2-amino-1,3-diols, which are structurally related to AMP analogues, has been achieved through methods like stereoselective aminohydroxylation processes. beilstein-journals.org Chiral auxiliaries and catalysts are often employed to control the stereochemical outcome of these reactions. For instance, chiral iridium catalysts have been used for the asymmetric hydrogenation of α-amino ketones, yielding chiral 1,2-amino alcohols with high enantioselectivity. researchgate.net
Enzymatic methods also offer routes to enantiomerically enriched compounds. Enzymatic desymmetrization of prochiral diols, such as 2-amino-2-methyl-1,3-propanediol, has been reported to yield enantiomerically enriched monoesters, demonstrating the potential of biocatalysis in accessing chiral AMP analogues. researchgate.net
Bio-Catalytic and Chemo-Enzymatic Pathways for 2-Amino-2-methyl-1-propanol Derivatization
Biocatalysis and chemo-enzymatic approaches provide environmentally friendly and selective methods for the derivatization of 2-amino-2-methyl-1-propanol. While direct biocatalytic synthesis of AMP might be explored, these methods are particularly relevant for modifying AMP or its precursors/analogues to create more complex molecules.
Enzymatic desymmetrization, as mentioned earlier, is a key biocatalytic strategy for introducing chirality into molecules related to AMP. researchgate.net Lipases, for example, have been utilized for the enzymatic acylation of prochiral diols, producing monoesters with high enantiomeric excess. researchgate.net These enzymatic transformations can be integrated into synthetic routes to produce chiral building blocks.
Chemo-enzymatic pathways combine chemical and enzymatic steps to leverage the advantages of both methodologies. This can involve chemical synthesis of a substrate followed by an enzymatic reaction for stereoselective transformation, or vice versa. The application of such strategies to AMP derivatization could lead to efficient and selective routes to a wide range of functionalized products.
Derivatization Strategies and Functionalization of 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol can undergo various derivatization and functionalization reactions due to the presence of its primary amine and primary alcohol groups, as well as the tertiary carbon center. These transformations allow for the incorporation of AMP into diverse chemical structures for specialized applications.
Synthesis and Characterization of Amides and Other Derivatives for Specialized Chemical Applications
The reaction of the amine group in AMP with carboxylic acids or their activated forms readily yields amide derivatives. The synthesis of amides from carboxylic acids and amines or amino alcohols is a fundamental transformation in organic chemistry, relevant for the synthesis of peptides and natural products. nih.gov
One method for synthesizing amides from carboxylic acids using AMP involves the use of coupling reagents like Deoxo-Fluor. nih.gov This method allows for the direct conversion of carboxylic acids to amides under mild conditions with excellent yields. For example, parallel syntheses of various free fatty acids with 2-amino-2-methyl-1-propanol have resulted in excellent yields of the corresponding fatty acid amides. nih.gov
AMP can also be derivatized to form other functional molecules. Its reaction with acyl chlorides can lead to the formation of oxazolines. wikipedia.orgatamanchemicals.com Furthermore, derivatization of AMP has been explored for the synthesis of N-chloramine systems with varying nitrogen-chlorine bond polarity. nih.gov These N-chloramine derivatives have potential applications in areas such as disinfection.
Characterization of these derivatives is typically performed using various spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR, and GC-MS, to confirm their structure and purity. researchgate.net
Here is a table illustrating some reported amide synthesis using AMP:
| Carboxylic Acid | Reagent/Method | Product | Reported Yield |
| Palmitic acid | Deoxo-Fluor | 4,4-dimethyl-2-oxazoline derivative of palmitic acid | Excellent |
| 3-methylbenzoic acid | Acid chloride or acid | N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide | Not specified |
| Various free fatty acids | Deoxo-Fluor | Corresponding fatty acid amides | Excellent |
Exploration of 2-Amino-2-methyl-1-propanol as a Chiral Auxiliary or Ligand Precursor
Although 2-amino-2-methyl-1-propanol itself is achiral, its derivatives or analogues can serve as chiral auxiliaries or ligand precursors in asymmetric synthesis and catalysis. Chiral auxiliaries are enantiopure groups temporarily attached to a substrate to induce asymmetry in a reaction, after which they are removed. ethz.ch
While direct examples of AMP itself being used as a chiral auxiliary are limited due to its lack of chirality, chiral compounds derived from or structurally related to AMP, particularly chiral amino alcohols, are well-established in this role. For instance, (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one, which can be produced from a related amino alcohol, serves as a chiral auxiliary in asymmetric synthesis.
AMP can also serve as a precursor for the synthesis of ligands used in metal-catalyzed reactions. The presence of both amine and alcohol functionalities allows for coordination to metal centers. While specific examples of AMP-derived ligands for asymmetric catalysis were not extensively found in the immediate search results, the broader class of chiral amino alcohols are known to be valuable ligands in asymmetric transformations. researchgate.net The synthesis of novel nitrogen, sulfur-, and selenium-donating ligands derived from chiral pyridine (B92270) amino alcohols highlights the potential for designing AMP-based ligands for asymmetric catalysis. researchgate.net
Structure-Reactivity Relationship (SRR) Studies of 2-Amino-2-methyl-1-propanol Derivatives in Chemical Reactions
Understanding the relationship between the structure of 2-amino-2-methyl-1-propanol derivatives and their reactivity is crucial for designing and optimizing chemical reactions. SRR studies investigate how structural modifications influence reaction rates, selectivity, and product distribution.
The presence of the tertiary carbon center adjacent to both the amine and alcohol groups in AMP influences its reactivity compared to less substituted amino alcohols like ethanolamine (B43304). For example, studies on the oxidative degradation of AMP, relevant in applications like CO₂ capture, have explored the reaction pathways and products formed, which are influenced by the molecule's structure. researchgate.netnih.gov The hydrogen abstraction by hydroxyl radicals, a key initial step in atmospheric degradation, shows branching ratios dependent on the position of the hydrogen atom (methyl, methylene, or amine group), highlighting the influence of the molecular structure on reactivity. nih.govacs.orgwhiterose.ac.uk
Derivatization of AMP can significantly alter its reactivity. For instance, the formation of amides changes the properties of the nitrogen center. Studies on the potential use of amides containing the 2-amino-2-methyl-1-propanol moiety in C–H bond functionalization reactions suggest that the amide functional group acts as a directing group, influencing the regioselectivity of the reaction. researchgate.net
The crystal structure and electronic properties of AMP derivatives, such as the AMP-carbamate, have been investigated using techniques like density functional theory calculations. researchgate.net These studies provide insights into the molecular interactions and electronic distribution, which are fundamental to understanding reactivity. The N–H⋯O and O–H⋯O interactions in the crystal structure of a salt formed between AMP and selenic acid illustrate how the functional groups participate in intermolecular interactions, potentially influencing reactivity in condensed phases. researchgate.net
Further SRR studies on a wider range of AMP derivatives in various reaction types would provide a more comprehensive understanding of how structural modifications impact their chemical behavior, facilitating the rational design of new reactions and applications.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| 2-Amino-2-methyl-1-propanol | 11807 |
Data Tables
Below is a summary of some reaction conditions and outcomes discussed in the article.
| Reaction Type | Reactants | Catalyst/Conditions | Key Products | Notes |
| AMP Synthesis | Isobutene, chlorine, methyl cyanide | Combination reaction, hydrolysis | 2-amino-2-methyl-1-propanol | Reported high purity and suitability for industrial production. google.com |
| AMP Synthesis | Alpha-amino isobutyric acid alkyl ester | Hydrogen, metal catalyst, alcoholic solution | 2-amino-2-methyl-1-propanol | Reported cheap raw materials, simple steps, high yield. google.com |
| Catalytic Behavior of AMP | 2-amino-2-methyl-1-propanol vapor | Alumina, 300°C | Ammonia, isobutyleneimine, isobutylamine, diisobutylamine, dihydroxypiperazine | Deamination, amination, dehydrogenation, hydrogenation observed. acs.org |
| Amide Synthesis | Carboxylic acid, 2-amino-2-methyl-1-propanol | Deoxo-Fluor, mild conditions | Amides, Oxazolines | Excellent yields reported for fatty acid amides. nih.gov |
| Oxidative Degradation of AMP | 2-amino-2-methyl-1-propanol | OH radicals (atmospheric conditions) | 2-amino-2-methylpropanal (major), imines, acetamide, formaldehyde, nitramine | H abstraction branching ratios studied. nih.govacs.orgwhiterose.ac.uk |
| Reductive Amination of AMP | 2-amino-2-methyl-1-propanol, ammonia | Raney Ni catalyst, 185°C, 7h | 2-methyl-1,2-propanediamine | High selectivity (88.3%) reported with limited conversion (45.6%). researchgate.net |
Mechanistic Investigations of 2 Amino 2 Methyl 1 Propanol Functionality in Chemical Systems
Molecular Mechanisms of pH Neutralization by 2-Amino-2-methyl-1-propanol (B13486)
2-Amino-2-methyl-1-propanol functions as a chemical base, capable of neutralizing acids to form salts and water. nih.govatamanchemicals.com These acid-base reactions are typically exothermic. nih.govatamanchemicals.com
Proton Acceptor Properties and Acid-Base Equilibria of 2-Amino-2-methyl-1-propanol in Aqueous and Non-Aqueous Media
As an alkanolamine, 2-amino-2-methyl-1-propanol acts as a proton acceptor due to the presence of the amine group. nih.govatamanchemicals.com In aqueous solutions, it undergoes protonation to form its conjugate acid, establishing an acid-base equilibrium. The pH of a 0.1 M aqueous solution of AMP-90 at 20°C is approximately 11.3. chemiteca.com The pKa of 2-amino-2-methyl-1-propanol at 25°C is reported to be around 9.75 or 9.72. chemiteca.comchem-on.com.sg This pKa value indicates that it is a moderately strong base in water.
In non-aqueous media, the acid-base behavior of 2-amino-2-methyl-1-propanol can differ compared to aqueous systems. Non-aqueous titrations permit the accurate determination of bases that may not be satisfactorily titrated in water or alcohol-water mixtures. gfschemicals.com The solvent's basic properties and the strength of the titrant influence the acid-base equilibrium in non-aqueous systems. gfschemicals.com Alcohols can dissolve many organic amines not soluble in water, but their basic strength is comparable to water, limiting their effectiveness for titrating weaker bases. gfschemicals.com While specific detailed research findings on the acid-base equilibria of 2-amino-2-methyl-1-propanol in various non-aqueous solvents were not extensively detailed in the search results, the general principles of non-aqueous acid-base chemistry suggest that its proton acceptor strength and equilibrium position would be influenced by the solvent's properties.
Influence of Steric Hindrance on Neutralizing Capacity in Complex Formulations
Steric hindrance can influence the reactivity of amines in various chemical processes, including neutralization. Sterically hindered amines, such as 2-amino-2-methyl-1-propanol, have bulky groups around the nitrogen atom, which can affect their ability to interact with other molecules. scialert.netnih.gov In the context of CO2 absorption, for instance, sterically hindered amines like AMP require 1 mole of amine to react with 1 mole of CO2, unlike primary and secondary amines which require 2 moles of amine per mole of CO2. scialert.net This is attributed to the formation of unstable carbamate (B1207046) ions that undergo hydrolysis, releasing the free amine. scialert.net While this example relates to CO2 absorption, it illustrates how steric hindrance can alter the stoichiometry and mechanism of reactions involving the amine group.
In complex formulations, such as coatings or personal care products, 2-amino-2-methyl-1-propanol is used to neutralize acid-functional ingredients like resins and corrosion inhibitors. chemiteca.comatamanchemicals.comadvancionsciences.com Its high base strength and relatively low molecular weight allow for the use of less AMP for resin neutralization compared to some other neutralizing agents. chem-on.com.sgatamanchemicals.com This efficiency in neutralization, despite the steric hindrance around the amine group, suggests that the basicity of the nitrogen atom remains sufficiently accessible to acidic protons in these formulations. The steric bulk might influence the rate of neutralization or the interaction with very large or complex acidic molecules within these systems, but the available information emphasizes its effectiveness as a neutralizer.
Dispersant and Emulsification Mechanisms of 2-Amino-2-methyl-1-propanol in Particulate and Colloidal Systems
2-Amino-2-methyl-1-propanol acts as a dispersant and emulsifier in various systems, contributing to the stability of particulate and colloidal dispersions and emulsions. atamanchemicals.comchemiteca.comatamanchemicals.comadvancionsciences.com
Interfacial Adsorption and Stabilization Mechanisms of 2-Amino-2-methyl-1-propanol
The ability of 2-amino-2-methyl-1-propanol to function as a dispersant and emulsifier is related to its interaction with interfaces between different phases, such as solid particles and liquid or immiscible liquid phases. Surfactants and emulsifiers stabilize emulsions by lowering the interfacial tension between immiscible liquids and forming films around dispersed droplets or particles, preventing their coalescence or re-agglomeration. biolinscientific.comsanyo-chemical-solutions.comijirss.comd-nb.info
While the specific details of 2-amino-2-methyl-1-propanol's interfacial adsorption mechanism were not extensively elaborated in the search results, its role as a co-dispersant for pigments in water-based coatings indicates its ability to adsorb onto the surface of solid particles. atamanchemicals.comchemiteca.comatamanchemicals.comatamankimya.comatamanchemicals.com This adsorption helps to prevent the re-agglomeration of pigments, contributing to the stability of the dispersion. atamanchemicals.comatamankimya.comatamanchemicals.com The stabilization of particulate systems can occur through various mechanisms, including electrostatic repulsion and steric repulsion, which can be influenced by the adsorbed species. ijirss.comconicet.gov.ar The amine and hydroxyl groups on 2-amino-2-methyl-1-propanol can interact with the surface chemistry of particles, providing stabilization.
In emulsions, emulsifiers adsorb at the interface between the dispersed and continuous phases. biolinscientific.comsanyo-chemical-solutions.comijirss.com This adsorption reduces interfacial tension and forms a barrier that prevents droplets from merging. biolinscientific.comsanyo-chemical-solutions.comijirss.com 2-Amino-2-methyl-1-propanol is described as a component of powerful anionic emulsifier systems and an effective emulsifier for materials like polyethylene (B3416737) and wax. atamanchemicals.comchemiteca.comchem-on.com.sgatamanchemicals.comatamanchemicals.com This suggests its ability to orient itself at oil-water or wax-water interfaces, with its polar and non-polar segments interacting favorably with the respective phases, thereby stabilizing the emulsion. The stability of emulsions is influenced by factors such as interfacial tension, the formation of interfacial films, and the mechanism of surfactant adsorption. ijirss.comd-nb.infodiva-portal.org
Role of 2-Amino-2-methyl-1-propanol in Polymeric and Resin Emulsification Processes
2-Amino-2-methyl-1-propanol is particularly effective in the emulsification of polymers and resins, especially in waterborne coatings and other aqueous applications. atamanchemicals.comchemiteca.comchem-on.com.sgatamanchemicals.comadvancionsciences.comatamanchemicals.com Its primary role in these systems is the neutralization of acid-functional resins. atamanchemicals.comchemiteca.comchem-on.com.sgatamanchemicals.comadvancionsciences.comatamanchemicals.com Many resins used in coatings and adhesives contain carboxylic acid moieties to render them water-dispersible or soluble upon neutralization. atamanchemicals.comchem-on.com.sgadvancionsciences.com
By neutralizing these acidic groups, 2-amino-2-methyl-1-propanol facilitates the dispersion or dissolution of the resin in the aqueous phase. atamanchemicals.comchem-on.com.sgadvancionsciences.com This neutralization leads to the formation of charged species along the polymer chains, which promotes electrostatic repulsion between polymer molecules or dispersed particles, thus stabilizing the emulsion or dispersion. The efficiency of 2-amino-2-methyl-1-propanol in this role is highlighted by its high base strength. chem-on.com.sgatamanchemicals.com
Furthermore, 2-amino-2-methyl-1-propanol can act as a compatibilizer and stabilizer for emulsions and water-based formulations. advancionsciences.com It contributes to pH stability, which is crucial for maintaining the integrity of many polymeric and resin systems over time. atamanchemicals.comchemiteca.comatamanchemicals.comatamanchemicals.com The ability to effectively neutralize acid-functional resins enables the formulation of waterborne coatings with desirable properties such as higher gloss and greater water resistance compared to formulations using some other neutralizing amines. atamanchemicals.comchem-on.com.sgatamanchemicals.comatamanchemicals.com In essence, 2-amino-2-methyl-1-propanol's chemical interaction with the acidic components of polymers and resins is a key mechanism by which it facilitates their emulsification and stabilizes the resulting systems.
Formaldehyde (B43269) Scavenging and Trapping Mechanisms by 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol is known to function as a formaldehyde scavenger. atamanchemicals.comchemiteca.comchem-on.com.sgatamanchemicals.comatamanchemicals.comregulations.govcsctech.co.krulprospector.com This capability is particularly useful in applications where the release of formaldehyde needs to be minimized, such as in dilute aqueous solutions or metalworking fluids containing formaldehyde-releasing biocides. atamanchemicals.comchem-on.com.sgatamanchemicals.comatamanchemicals.comregulations.govcsctech.co.kr
The mechanism by which 2-amino-2-methyl-1-propanol traps formaldehyde involves a chemical reaction between the amine group of AMP and formaldehyde. Amines can react with aldehydes and ketones to form imines or undergo further reactions. In the case of amino alcohols like 2-amino-2-methyl-1-propanol, the reaction with formaldehyde can lead to the formation of cyclic compounds, specifically oxazolidines. regulations.govgoogle.com This reaction is reported to occur quite readily, particularly at higher pH values (above 8.0). regulations.gov
The formation of stable cyclic products, such as oxazolidines, is a key aspect of the formaldehyde scavenging mechanism by amino alcohols. google.com This chemical reaction effectively ties up the formaldehyde molecules, preventing their release into the atmosphere. atamanchemicals.comchem-on.com.sgatamanchemicals.comatamanchemicals.comregulations.govcsctech.co.kr The reaction is described as reversible, with the oxazolidine (B1195125) being formed at high pH. regulations.gov This suggests that the equilibrium can shift depending on the conditions, but under typical application conditions where formaldehyde scavenging is desired, the formation of the trapped product is favored.
Research indicates that amino polyol compounds can eliminate formaldehyde through aldol (B89426) reaction to form cyclic acetals, and the amino group can also eliminate formaldehyde through nucleophilic addition. google.com The aldol condensation product with formaldehyde forms a stable cyclic product. google.com This type of reaction-based formaldehyde removal offers advantages such as a fast scavenging speed, low equilibrium concentration of free formaldehyde, and a long absorption lifespan. google.com
In metalworking fluids, for instance, the use of 2-amino-2-methyl-1-propanol can effectively reduce the amount of formaldehyde found above fluids containing triazine-based biocides, which can release formaldehyde. atamanchemicals.comregulations.gov This highlights the practical application of its formaldehyde trapping mechanism in improving air quality and reducing exposure to volatile organic compounds like formaldehyde. regulations.govadvancionsciences.com
Corrosion Inhibition Mechanisms of 2-Amino-2-methyl-1-propanol in Metal Systems
2-Amino-2-methyl-1-propanol is recognized as a corrosion inhibitor in various applications, including metalworking fluids, paint and coatings, and boiler water systems atamanchemicals.comregulations.gov. Its ability to inhibit corrosion is attributed to both neutralization and adsorption effects on the metal surface researchgate.netdoi.org. Organic compounds, including amines, can form a protective layer on metal surfaces, reducing the corrosion rate nih.gov.
Studies investigating the corrosion inhibition mechanisms of 2-amino-2-methyl-1-propanol, sometimes in combination with other compounds like piperazine (B1678402), on steel surfaces in environments containing CO₂ have shown that its effectiveness is linked to the formation of protective films researchgate.netdoi.org. The inhibition mechanism involves the amine neutralizing acidic components and adsorbing onto the metal surface researchgate.netdoi.org.
Surface Adsorption and Protective Film Formation Mechanisms on Metal Substrates
The corrosion inhibition by 2-amino-2-methyl-1-propanol involves its adsorption onto the metal substrate surface, leading to the formation of a protective film researchgate.netdoi.orgnih.gov. This adsorbed layer acts as a barrier, hindering the interaction between the corrosive medium and the metal surface nih.gov. The adsorption of organic inhibitors on metal surfaces is often described as a substitution reaction where inhibitor molecules in solution replace water molecules adsorbed on the surface nih.gov.
Research on the corrosion of steel in impure supercritical CO₂ environments with 2-amino-2-methyl-1-propanol and piperazine indicated that the inhibition mechanism is due to both neutralization and adsorption effects researchgate.netdoi.org. A non-uniform adsorption inhibition mechanism has been proposed based on experimental results researchgate.netdoi.org. Corrosion inhibitors, as chemical substances, can form a hydrophobic protective film on the metal surface through physical and chemical interactions researchgate.net. This film protects the metal from the corrosive environment researchgate.net.
Electrochemical Studies of Corrosion Prevention by 2-Amino-2-methyl-1-propanol
Electrochemical techniques are commonly employed to investigate the adsorption behavior and corrosion inhibition performance of inhibitors nih.gov. These methods can provide insights into the electrochemical processes occurring at the metal-solution interface in the presence of the inhibitor.
Electrochemical data from studies on the corrosivity (B1173158) of 2-amino-2-methyl-1-propanol in CO₂ capture systems have indicated that the presence of oxygen can significantly decrease the corrosion rate researchgate.net. Raising the potential into the passive region, where Fe(III) forms in the film, can prevent complexing and provide anodic protection against pitting corrosion researchgate.net. While the search results mention electrochemical data and studies, detailed descriptions of specific electrochemical techniques applied to evaluate the corrosion prevention by 2-amino-2-methyl-1-propanol, such as potentiodynamic polarization or electrochemical impedance spectroscopy, were not extensively provided within the snippets. However, the mention of electrochemical data confirms that such studies have been conducted to understand the protective effects of 2-amino-2-methyl-1-propanol researchgate.net.
Advanced Analytical Methodologies for the Study of 2 Amino 2 Methyl 1 Propanol
Chromatographic and Spectroscopic Techniques for Complex Mixture Analysis Involving 2-Amino-2-methyl-1-propanol (B13486)
Chromatographic and spectroscopic techniques are indispensable tools for separating, identifying, and quantifying components in complex mixtures containing 2-Amino-2-methyl-1-propanol. These methods leverage differences in chemical properties to achieve separation, followed by detection and characterization using spectroscopic principles.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development for 2-Amino-2-methyl-1-propanol in Industrial Matrices
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely employed for the analysis of AMP-90 in various matrices. Method development for these techniques involves selecting appropriate stationary phases, mobile phases, and detectors to achieve optimal separation and sensitivity.
For HPLC analysis of 2-Amino-2-methylpropan-1-ol, reverse phase (RP) methods with simple conditions can be utilized. A typical mobile phase might consist of a mixture of acetonitrile, water, and phosphoric acid. sielc.com For applications requiring Mass Spectrometry (MS) detection, phosphoric acid is commonly replaced with formic acid to ensure compatibility. sielc.com Smaller particle size columns (e.g., 3 µm) can be used for faster Ultra-High Performance Liquid Chromatography (UPLC) applications. sielc.com These liquid chromatography methods are scalable, making them suitable for isolating impurities in preparative separations and potentially applicable in pharmacokinetics studies. sielc.com
Gas Chromatography (GC) is also a valuable technique for analyzing this compound, particularly for the identification of degradation products and for assessing the purity of technical grades of the compound. sigmaaldrich.comresearchgate.net For instance, GC coupled with Mass Spectrometry (GC-MS) has been used to identify and quantify degradation compounds in studies related to CO2 capture solvents. researchgate.netresearchgate.net Method development in GC involves selecting appropriate columns (e.g., HP-35MS or HP-Innowax depending on the target analytes), carrier gases, and temperature programs. researchgate.net
In industrial matrices, such as air samples, this compound can be collected on solid adsorbents like XAD-2 resin coated with 1-naphthylisothiocyanate (NITC). osha.gov The collected this compound is then derivatized with NITC to form a stable derivative, which can be extracted with a solvent like dimethylformamide (DMF) and analyzed by liquid chromatography with a UV detector. osha.gov This approach demonstrates the need for specific method development tailored to the sample matrix and the chemical properties of this compound and its derivatives.
Mass Spectrometry (MS) Applications for Identification of Reaction Byproducts and Degradants of 2-Amino-2-methyl-1-propanol
Mass Spectrometry (MS), often coupled with chromatographic techniques (GC-MS, LC-MS), is a powerful tool for identifying and quantifying reaction byproducts and degradants of 2-Amino-2-methyl-1-propanol. This is particularly relevant in applications like CO2 capture, where solvent degradation is a significant concern. researchgate.netresearchgate.netusn.no
Studies on the oxidative and thermal degradation of aqueous this compound solutions have extensively used GC-MS and LC-MS to identify degradation products. researchgate.netresearchgate.netnih.gov For example, oxidative degradation experiments of this compound have identified major products including ammonia, acetone, 2,4-lutidine, and 4,4-dimethyl-2-oxazolidinone (DMOZD). researchgate.netusn.no Thermal degradation studies have also identified DMOZD, as well as other compounds like α,α-dimethyl-1-piperazineethanamine and 2-[(2-amino-2-methylpropyl)amino]-2-methyl-1-propanol. researchgate.netnih.gov
Mass spectrometry allows for the detection of characteristic ions corresponding to this compound and its degradation products, aiding in their identification and quantification in complex mixtures. acs.org The fragmentation patterns observed in MS can provide structural information about unknown compounds. acs.org For instance, in aerosol mass spectrometry, signature ions representative of amine degradation products can be identified by examining NIST spectra of known compounds and analyzing lab-generated degradation samples. acs.org
Research has shown that a large number of degradation compounds can be formed. In one study investigating the degradation of a blend containing this compound, a total of 48 different degradation compounds were quantified using liquid chromatography coupled with mass spectrometry. researchgate.netnih.gov This highlights the complexity of degradation pathways and the necessity of sensitive and selective MS methods for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation and Conformational Analysis of 2-Amino-2-methyl-1-propanol
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural elucidation and conformational analysis of organic compounds like 2-Amino-2-methyl-1-propanol.
IR spectroscopy provides information about the functional groups present in a molecule based on the vibrational modes of its chemical bonds. orgchemboulder.com The IR spectrum of 2-Amino-2-methyl-1-propanol would show characteristic absorption bands corresponding to the stretching and bending vibrations of O-H (alcohol), N-H (amine), C-H (alkane), and C-O bonds. nist.govspectrabase.com Analysis of these bands can confirm the presence of the expected functional groups in this compound.
NMR spectroscopy provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. orgchemboulder.com Both 1H NMR and 13C NMR are invaluable for structural confirmation and for understanding the different chemical environments of the hydrogen and carbon atoms in this compound. scribd.com The splitting patterns and chemical shifts in 1H NMR spectra provide insights into the neighboring protons, while 13C NMR reveals the different types of carbon atoms. scribd.com
Two-dimensional NMR techniques, such as COSY, HMQC, HMBC, and NOESY, can provide more advanced structural information, including correlations between protons and carbons, and through-space interactions, which can be used for complete signal assignment and conformational analysis. scribd.comuci.edu While specific detailed NMR and IR spectra of this compound and their interpretation for conformational analysis were not extensively detailed in the search results, these techniques are standard for the comprehensive structural characterization of organic molecules of this size and complexity.
In Situ and Operando Spectroscopic Investigations of 2-Amino-2-methyl-1-propanol Interactions
In situ and operando spectroscopic techniques allow for the study of chemical processes and interactions as they happen, providing dynamic insights into the behavior of 2-Amino-2-methyl-1-propanol in different environments.
Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS) for Interfacial Studies
Surface-Enhanced Raman Scattering (SERS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for investigating the interactions of molecules at surfaces and interfaces. While direct studies specifically on this compound using these techniques were not prominently found in the search results, their application to related systems provides insight into their potential for studying this compound interactions at interfaces.
SERS is a surface-sensitive technique that provides vibrational information about molecules adsorbed on or near plasmonic nanostructures, offering enhanced sensitivity compared to conventional Raman spectroscopy. It can be used to study molecular adsorption, orientation, and reactions occurring at surfaces. For example, in studies of electrochemical CO2 reduction on copper catalysts, in situ electrochemical SERS has been used to identify adsorbed species and understand reaction mechanisms at the electrode-electrolyte interface. researchgate.net This suggests SERS could be applied to study how this compound interacts with different surfaces, such as metal catalysts or material interfaces in industrial processes.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS can provide information about the chemical environment of atoms at the surface, including the presence of different functional groups and their interactions. In studies involving functionalized surfaces, XPS has been used to confirm the presence and distribution of elements like nitrogen from amine groups. researchgate.net This indicates XPS could be valuable for studying this compound adsorbed on surfaces, analyzing surface reactions, or characterizing the composition of films or coatings containing this compound.
Dynamic Light Scattering (DLS) and Rheological Studies of 2-Amino-2-methyl-1-propanol in Dispersions and Emulsions
Dynamic Light Scattering (DLS) and rheological studies are essential for characterizing the behavior of 2-Amino-2-methyl-1-propanol in dispersions and emulsions, where it can act as a surfactant, emulsifier, or rheology modifier.
DLS is a technique used to measure the size distribution of small particles or droplets in a suspension or emulsion by analyzing the fluctuations in scattered light caused by Brownian motion. anton-paar.comgoogle.com This technique is crucial for characterizing the stability and properties of emulsions, where droplet size is a critical parameter affecting stability, appearance, and performance. anton-paar.com this compound is used as an emulsifying agent in various applications, including cosmetics and polishes. osha.gov DLS can be applied to determine the size and size distribution of emulsion droplets stabilized by this compound, providing insights into the effectiveness of this compound as an emulsifier and the stability of the resulting emulsions. anton-paar.comgoogle.commdpi.com Studies have shown the application of DLS to measure emulsion droplet size, with measurements typically performed at fixed scattering angles. google.com
Rheology is the study of the flow and deformation of matter. Rheological studies of systems containing this compound can provide information about their viscosity, viscoelasticity, and other flow properties. This compound can influence the rheological behavior of dispersions and emulsions by affecting the interactions between dispersed phases and the continuous phase. While specific rheological studies focusing solely on this compound were not detailed in the search results, rheological measurements are often performed in conjunction with techniques like DLS to gain a comprehensive understanding of the behavior of complex fluids like emulsions. researchgate.netlsinstruments.ch For example, Diffusing Wave Spectroscopy (DWS), a related technique to DLS, is specifically suited for studying the rheological properties of turbid samples like emulsions by analyzing multiple scattered light. lsinstruments.ch
The combination of DLS and rheological studies allows for a thorough characterization of the physical properties and stability of dispersions and emulsions containing this compound, which is vital for their formulation and performance in various industrial and consumer products.
Chemometric Approaches for Quality Control and Process Optimization Related to 2-Amino-2-methyl-1-propanol
Chemometric methods play a crucial role in modern chemical manufacturing for ensuring product quality and optimizing process efficiency. These multivariate statistical and mathematical techniques are particularly valuable when dealing with complex datasets generated during chemical synthesis and processing. By analyzing relationships between multiple variables, chemometrics can provide insights that are not readily apparent through traditional univariate analysis. This is highly relevant to the handling and processing of compounds like 2-Amino-2-methyl-1-propanol (this compound), which is utilized in various industrial applications, including CO2 capture and as a dispersant and emulsifier researchgate.netaidic.itatamanchemicals.com.
Multivariate Data Analysis (MVDA) techniques, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS), are fundamental tools in chemometrics for process monitoring and control sigmaaldrich.comosisoft.comleidenuniv.nl. PCA is an exploratory technique used to reduce the dimensionality of complex datasets while retaining most of the original variance. It helps in visualizing data patterns, identifying outliers, and understanding the relationships between different process variables sigmaaldrich.comatlantis-press.comnih.govbrjac.com.br. In the context of processes involving this compound, PCA could be applied to monitor batches, identify deviations from normal operating conditions, and understand the major sources of variability in parameters such as temperature, pressure, flow rates, and reagent concentrations during its synthesis or use in formulations.
PLS regression, another powerful chemometric method, is used to build predictive models that relate process variables (X) to quality attributes (Y) sigmaaldrich.comleidenuniv.nlnih.gov. This allows for the prediction of critical quality attributes based on real-time or near real-time process measurements. For processes involving this compound, PLS models could be developed to predict the purity, concentration, or the performance characteristics of this compound in a specific application (e.g., CO2 absorption capacity) based on various process parameters monitored during its production or formulation. This predictive capability enables proactive quality control and allows for timely interventions to maintain product specifications.
The integration of chemometrics with spectroscopic techniques, forming the basis of Process Analytical Technology (PAT), is particularly effective for real-time monitoring and quality control nih.govfrontiersin.orgspectroscopyonline.com. Techniques like Near-Infrared (NIR) and Raman spectroscopy can provide rapid, non-destructive analysis of chemical composition and physical properties directly in the process stream researchgate.netnih.gov. When coupled with chemometric models, spectroscopic data can be used for online identification, quantification of components, and monitoring of reaction progress or the state of this compound in a process researchgate.netnih.gov. This allows for continuous verification of process performance against established design spaces and facilitates timely adjustments for optimization osisoft.comspectroscopyonline.com. For instance, spectroscopic data analyzed using PLS could potentially monitor the concentration of this compound or impurities during a synthesis or in a CO2 capture loop.
Chemometric approaches also contribute to process optimization by enabling a deeper understanding of the complex interactions between process parameters and product quality brjac.com.brapprocess.com. Design of Experiments (DoE), a statistical methodology often used in conjunction with chemometrics, helps in systematically investigating the effects of multiple factors on process outcomes and identifying optimal operating conditions brjac.com.bracs.org. While specific data for this compound optimization using these methods were not found in the search results, the general principles apply to optimizing chemical synthesis or formulation processes where this compound is involved. By using DoE and subsequent chemometric analysis, manufacturers can identify the critical process parameters that significantly impact this compound quality or process efficiency and determine the optimal ranges for these parameters.
The application of chemometrics in the quality control and process optimization of this compound related processes can lead to improved consistency, reduced waste, increased efficiency, and a better understanding of the underlying chemistry and process dynamics. The data used in such chemometric analyses can originate from various sources, including spectroscopic instruments, chromatographic data, and traditional process sensors.
Below is a representative table illustrating types of data that could be employed in chemometric analysis for monitoring and optimizing processes involving 2-Amino-2-methyl-1-propanol:
| Data Type | Examples of Specific Measurements | Potential Relevance to this compound Processes |
| Spectroscopic Data | NIR spectra, Raman spectra, UV-Vis spectra | Monitoring concentration, identifying impurities, tracking reaction progress |
| Chromatographic Data | Peak areas and retention times from GC or LC | Purity analysis, quantification of components and by-products |
| Process Parameters | Temperature, Pressure, Flow Rate, pH, Stirring Speed | Monitoring and controlling reaction conditions or formulation parameters |
| Raw Material Properties | Purity of precursors, solvent quality | Assessing input variability and its impact on final product quality |
| Final Product Attributes | Purity of this compound, concentration in solution, physical properties | Assessing the quality and consistency of the manufactured this compound |
By applying chemometric methods to these diverse data streams, manufacturers can move towards a more proactive and data-driven approach to quality control and process optimization for 2-Amino-2-methyl-1-propanol.
Computational and Theoretical Chemistry Studies of 2 Amino 2 Methyl 1 Propanol
Quantum Chemical Calculations and Electronic Structure Analysis of 2-Amino-2-methyl-1-propanol (B13486)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the electronic structure and properties of molecules like AMP. These methods can predict molecular geometries, energy levels, charge distributions, and spectroscopic parameters, offering a detailed understanding at the atomic level.
Prediction of Reactivity and Reaction Pathways via Density Functional Theory (DFT)
DFT calculations are widely used to predict the reactivity of AMP and explore potential reaction pathways. These studies often involve calculating transition states and activation energies for various reactions. For instance, DFT has been employed to investigate the atmospheric degradation of AMP initiated by hydroxyl (OH) radicals. acs.orgwhiterose.ac.uknih.govunit.noresearchgate.net
Theoretical calculations predict that the reaction of AMP with OH radicals primarily proceeds via hydrogen abstraction. acs.orgwhiterose.ac.uknih.govunit.no The major site for abstraction is the -CH₂- group, accounting for over 70% of the reactivity, while abstraction from the -CH₃ and -NH₂ groups contributes between 5-20%. acs.orgwhiterose.ac.uknih.govunit.no Abstraction from the -OH group is considered negligible under atmospheric conditions. acs.orgwhiterose.ac.uknih.govunit.no These theoretical predictions align reasonably well with experimental observations of reaction products and branching ratios. acs.orgwhiterose.ac.uknih.govunit.no
DFT studies have also been crucial in understanding the mechanism of CO₂ absorption by aqueous AMP solutions. Calculations using continuum solvation models have investigated the reaction pathways, including the formation of zwitterion intermediates and carbamates. researchgate.net These studies aim to elucidate the factors contributing to AMP's relatively high CO₂ absorption rate and its preference for bicarbonate formation over stable carbamate (B1207046), particularly when compared to other amines like monoethanolamine (MEA). researchgate.netrsc.orgrsc.orgresearchgate.net
Molecular Dynamics Simulations of 2-Amino-2-methyl-1-propanol in Various Solvents and Interfaces
Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of AMP molecules and their interactions with surrounding molecules in different phases, such as in solution or at interfaces.
Solvation Behavior and Hydrogen Bonding Networks of 2-Amino-2-methyl-1-propanol
MD simulations are valuable for studying how AMP molecules are solvated by different solvents, particularly water. These simulations can characterize the radial distribution functions and spatial distribution functions, providing information about the arrangement of solvent molecules around AMP and the extent of hydrogen bonding. nih.gov
Studies have shown that AMP can participate in both intramolecular and intermolecular hydrogen bonding. acs.orgnih.govwhiterose.ac.uknih.govunit.no In aqueous solutions, the solvation behavior and the resulting hydrogen bonding networks play a significant role in AMP's properties and reactivity, such as its enhanced rate of CO₂ absorption. rsc.orgrsc.org The interaction between the amine nitrogen and water molecules, including the strength and dynamics of hydrogen bonds, can influence the accessibility of reactive sites and the stability of intermediates. rsc.orgrsc.org
Comparisons with other amines, such as ethanolamine (B43304) (MEA), using MD simulations have highlighted differences in hydrogen bonding patterns and solvation structures that contribute to the distinct CO₂ capture performance of these solvents. rsc.orgrsc.orgnih.gov
Adsorption Dynamics and Interfacial Behavior of 2-Amino-2-methyl-1-propanol on Solid Surfaces
While the provided search results primarily focus on AMP's behavior in the gas phase and in solution, computational studies can also investigate the adsorption dynamics and interfacial behavior of AMP on solid surfaces. These types of simulations are relevant for applications where AMP might interact with solid materials, such as in industrial processes involving surfaces or in environmental contexts. Although specific detailed findings on AMP adsorption dynamics from the search results are limited, MD simulations are a suitable method for exploring how AMP molecules orient, diffuse, and interact with different surface chemistries, influenced by factors like temperature, pressure, and the presence of other molecules.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for 2-Amino-2-methyl-1-propanol Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling approaches aim to develop predictive models that correlate the structural features of molecules with their biological activities or physicochemical properties. These models can be used to estimate properties of new or untested AMP derivatives based on their molecular structure, potentially reducing the need for extensive experimental testing.
Computational Design of Enhanced 2-Amino-2-methyl-1-propanol Analogues
The computational design of enhanced analogues involves using computational chemistry techniques to design new molecules with modified structures based on a parent compound, aiming to improve specific properties or performance characteristics. For 2-Amino-2-methyl-1-propanol, this could involve designing analogues with potentially improved dispersing capabilities, enhanced neutralization efficiency, reduced volatility, or other desirable attributes for specific applications.
Computational methods such as molecular docking, quantitative structure-property relationships (QSPR), and ab initio calculations can be employed in the design process. These methods can help predict how structural modifications might affect a molecule's interactions with other components in a system, its basicity, solubility, or other relevant properties.
However, specific research detailing the computational design of enhanced 2-Amino-2-methyl-1-propanol analogues explicitly for improved dispersing or neutralizing performance was not identified in the search results. While the concept of designing analogues based on existing lead structures exists in chemical research, and AMP itself can serve as a raw material for synthesis applications, the application of computational methods specifically for designing improved AMP analogues for dispersion and neutralization was not a prominent finding. atamanchemicals.comcore.ac.uk
Research in related areas, such as the computational study of different amino alcohols for CO2 capture, demonstrates the use of theoretical approaches to evaluate the properties of amine-based compounds for specific industrial applications. researchgate.net However, this does not directly translate to computational design efforts for AMP analogues in dispersion or neutralization contexts.
The absence of extensive publicly available information on computational design studies for enhanced AMP analogues for these specific applications suggests that either such research is proprietary, has not been widely published, or is an area with significant potential for future computational chemistry exploration.
Applications of 2 Amino 2 Methyl 1 Propanol As a Research Tool and Chemical Reagent
Use of 2-Amino-2-methyl-1-propanol (B13486) in Synthetic Organic Chemistry Methodologies
2-Amino-2-methyl-1-propanol acts as an important organic intermediate or building block in the synthesis of substituted amino products. chemicalbook.com Its structure allows for participation in various reactions to form complex molecules.
Development of Novel Reaction Solvents and Co-solvents Utilizing 2-Amino-2-methyl-1-propanol
While the search results primarily highlight its use as a solvent in specific applications like nucleic acid precipitation atamanchemicals.com, the development of novel reaction solvents and co-solvents specifically utilizing 2-Amino-2-methyl-1-propanol as a component is not extensively detailed in the provided snippets. However, its properties as a polar organic solvent that dissolves a wide range of chemicals suggest potential in this area. atamanchemicals.com
Synthesis of Fluorophores and Other Probes Utilizing 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol is utilized as a reagent in the synthesis of fluorophores, such as silicon-rhodamine dyes, which are employed in bioimaging. sigmaaldrich.comscientificlabs.com This demonstrates its role in creating molecules used as probes in biological and chemical research.
Academic Investigations of Carbon Dioxide (CO₂) Absorption Using 2-Amino-2-methyl-1-propanol
2-Amino-2-methyl-1-propanol is a sterically hindered amine that has been extensively studied as a solvent for capturing CO₂ from gas streams through absorption. sigmaaldrich.comscientificlabs.commdpi.com It is considered an attractive alternative to other amines like monoethanolamine (MEA) for CO₂ capture. mdpi.comusn.no
Thermodynamics and Kinetics of CO₂ Capture by 2-Amino-2-methyl-1-propanol
Research into CO₂ capture by aqueous solutions of 2-Amino-2-methyl-1-propanol includes investigations into the thermodynamics and kinetics of the absorption process. Studies have experimentally measured the solubility of CO₂ in aqueous AMP solutions at various temperatures and pressures. mdpi.com Modeling approaches, such as the cubic-plus-association (CPA) and modified Kent-Eisenberg models, have been used to correlate experimental data and understand the chemical interactions involved. mdpi.com
While at equilibrium, aqueous AMP reacts with CO₂ to primarily form bicarbonate in a 1:1 ratio, similar to tertiary amines, its reaction rate is significantly faster, approximately 100 times that of a tertiary amine. acs.orgosti.gov The kinetics involve rapid carbamate (B1207046) formation, which then reverts in the bulk liquid to allow bicarbonate formation. acs.orgosti.gov Ab initio molecular dynamics simulations suggest that bicarbonate formation is kinetically more probable in aqueous AMP compared to MEA, despite similar thermodynamic favorability. rsc.org The enhanced interaction between the nitrogen atom of AMP and water molecules may hinder CO₂ accessibility while facilitating the reaction leading to proton abstraction and subsequent bicarbonate formation. rsc.org Entropic effects associated with water molecule reorganization near the basic nitrogen site play a role in determining the mechanisms and rates of CO₂ absorption. rsc.org
Regenerative Processes and Efficiency Studies for CO₂ Removal
The regeneration behavior of 2-Amino-2-methyl-1-propanol as a CO₂ absorbent has been experimentally examined under various operating conditions to improve the efficiency of the CO₂ cycling process and reduce regeneration energy consumption. nih.gov Regeneration efficiency has been shown to increase with temperature within a certain range. nih.gov For instance, efficiency increased from 86.2% to 98.3% between 358 K and 403 K. nih.gov
Studies have also explored the use of non-aqueous solutions of 2-Amino-2-methyl-1-propanol for CO₂ capture, demonstrating reversible fixation of CO₂ and regeneration at relatively low temperatures (80–90 °C). rsc.org These non-aqueous systems, such as AMP coupled with activators in an inert organic solvent like N-methyl pyrrolidone (NMP), show high CO₂ capacity and retain a significant percentage of capacity after multiple regeneration cycles. researchgate.netrepec.org Non-aqueous systems may offer advantages in terms of reduced amine degradation, lower energy cost for regeneration, and reduced equipment corrosion compared to aqueous absorbents. rsc.orgresearchgate.net
Data on regeneration efficiency can be presented in tables to show the impact of temperature or cycling.
| Regeneration Temperature (K) | Regeneration Efficiency (%) |
| 358 | 86.2 |
| 403 | 98.3 |
| 383 (Optimal in study) | 98.3 (initial), 94.0 (after cycles) nih.gov |
Non-aqueous AMP-based solutions have demonstrated promising regeneration efficiency and CO₂ capacity. For example, a non-aqueous AMP-AEEA-NMP solution showed a CO₂ capacity of 1.65 mol·kg⁻¹ solution and retained nearly 90% of its initial capacity after 4 regeneration cycles. researchgate.netrepec.org
Role of 2-Amino-2-methyl-1-propanol in pH Buffering and Stability in Chemical Systems
2-Amino-2-methyl-1-propanol is a well-established buffering agent used to adjust and maintain pH in various chemical systems. atamanchemicals.compubcompare.ai Its useful pH range, with a pKa of 9.69 at 25°C, makes it suitable for applications requiring alkaline conditions. catrosa.ru It is particularly well-suited for the determination of the activity of certain enzymes, such as alkaline phosphatase, lactate (B86563) dehydrogenase, and malate (B86768) dehydrogenase, which have optimal activity in alkaline environments. atamanchemicals.comcatrosa.ru AMP can be used at relatively high concentrations (e.g., 350-900 mM for alkaline phosphatase) without inhibiting enzyme activity, which helps prevent pH changes caused by atmospheric CO₂ absorption, especially in small reaction volumes. catrosa.ru It also acts as a phosphate (B84403) acceptor for alkaline phosphatase. catrosa.ru
2-Amino-2-methyl-1-propanol is described as a neutralizer and stabilizer in chemical formulations. advancionsciences.commedchemexpress.com Its ability to neutralize acidic components contributes to the stability of various products, including coatings, resins, and emulsions. advancionsciences.comcartelinternational.com
Buffer Capacity Studies and pH Control Mechanisms
AMP-90 is recognized for its utility in preparing buffer solutions, particularly in the alkaline pH range. Its useful buffering range is typically cited as 9.0-10.5. sigmaaldrich.comsigmaaldrich.com This property makes it valuable in research where maintaining a stable alkaline environment is crucial.
As a buffering agent, this compound helps to resist changes in pH upon the addition of acids or bases. This is particularly important in chemical reactions and formulations where pH sensitivity is a factor. Its high pKa value contributes to its effectiveness as a base and its ability to neutralize acidic components. google.com
Studies have explored the use of AMP, including this compound, in various buffering applications. For instance, AMP buffer has been utilized in substrate formulations for alkaline phosphatase assays to maintain a pH that facilitates the enzymatic reaction. google.com The concentration of AMP in such formulations can range from 0.1 M to 1.0 M, with a concentration of 100 mM being specifically mentioned in a stable substrate formulation for alkaline phosphatase assays. google.com The addition of MgCl₂ to these formulations can further enhance stability. google.com
AMP is also classified among the "Good's buffers," a group of zwitterionic buffers often used in biological and biochemical research due to characteristics like high water solubility, chemical stability, and consistent acid-base dissociation constants. interchim.fr While some Good's buffers can interact with metal ions, studies have shown complexation between AMP and certain metals like Cu, Cd, and Ni. Researchers select buffering agents based on the desired pH range and compatibility with the specific system under study, considering factors like pKa values and potential interactions. interchim.fr
The buffering capacity of a solution is its ability to resist pH change. For this compound, this capacity is most significant within its useful pH range of 9.0-10.5. sigmaaldrich.comsigmaaldrich.com While general principles of buffer capacity relate to the concentrations of the weak acid and its conjugate base, specific data tables detailing the buffer capacity of this compound across a pH range from dedicated research focused solely on this aspect within the provided search results are limited. However, its established use as a buffering agent in various applications underscores its practical buffer capacity in the alkaline region. sigmaaldrich.comgoogle.comgoogle.comchemicalbook.comatamanchemicals.comsrlchem.comatamanchemicals.com
Long-Term Stability of Formulations Enhanced by 2-Amino-2-methyl-1-propanol
This compound contributes to the long-term stability of various chemical formulations. Its role as a neutralizing agent and pH adjuster is key to this function. By maintaining a stable alkaline pH, this compound can help prevent degradation reactions that are catalyzed by acidic conditions. google.comatamanchemicals.comatamanchemicals.com
In formulations such as latex paints and coatings, this compound is used as a multifunctional additive that promotes stability. atamanchemicals.comatamanchemicals.com It acts as a pH stabilizer and can contribute to the prevention of issues like viscosity changes and pigment settling over time. atamanchemicals.comatamanchemicals.com Accelerated aging studies have demonstrated that AMP-95 (a grade of AMP containing 5% water) provides optimal pH stability in finished coatings. atamanchemicals.com The use of AMP for pH adjustment in alcohol gel formulations, for example, has been noted to result in a clearer texture compared to using other neutralizing agents like triethanolamine, suggesting an impact on formulation stability and appearance. atamanchemicals.commyskinrecipes.com
In the context of carbon dioxide capture, where AMP is used as an absorbent, studies have investigated the stability of AMP-based solutions. For instance, a non-aqueous solution containing AMP showed high CO₂ capacity and retained nearly 90% of its initial capacity after multiple regeneration cycles, indicating good stability under operating conditions relevant to this application. researchgate.net Encapsulation techniques have also been explored to enhance the thermal cycling stability of AMP for CO₂ capture applications. researchgate.net
Future Directions and Emerging Research Avenues for 2 Amino 2 Methyl 1 Propanol
Integration of 2-Amino-2-methyl-1-propanol (B13486) into Sustainable Chemical Processes
The drive towards sustainable and eco-friendly practices in the chemical industry presents significant opportunities for AMP-90. Research is focusing on incorporating this compound into processes that minimize environmental impact and enhance resource efficiency dataintelo.comdatainsightsmarket.com.
One key area is its use in carbon dioxide (CO2) capture technologies. AMP is considered a promising candidate for CO2 capture due to its high absorption capacity and regeneration efficiency, particularly in non-aqueous or blended amine systems chemicalbook.comresearchgate.netbohrium.com. Studies are investigating non-aqueous AMP solutions, potentially coupled with activators, to achieve energy-efficient and non-corrosive CO2 capture researchgate.net. For instance, a non-aqueous solution of AMP and 2-(2-aminoethylamino)ethanol (AEEA) in N-methyl pyrrolidone (NMP) demonstrated high CO2 capacity and stable recyclability, with a significantly lower total heat duty compared to monoethanolamine (MEA) solutions researchgate.net. This is attributed to the absence of water and the properties of the inert organic solvent researchgate.net.
Furthermore, AMP's role as a building block in the synthesis of pharmaceuticals and specialty chemicals is being explored within the context of greener synthesis routes datainsightsmarket.com. The development of new, high-performance AMP formulations and the focus on sustainable production methods are emerging trends in the AMP market datainsightsmarket.com.
Exploration of 2-Amino-2-methyl-1-propanol in Advanced Materials Science and Engineering
This compound's properties make it a valuable component in the development of advanced materials. Its use as a neutralizer, dispersant, and stabilizer is crucial in the formulation of various materials, particularly in coatings, adhesives, and sealants univarsolutions.fiadvancionsciences.comchemiteca.com.
In the field of coatings, this compound enhances the performance and durability of formulations, including improving pH stability, wear resistance, scratch resistance, and color fastness strategicrevenueinsights.comatamanchemicals.com. It also aids in the dispersion of pigments and fillers and provides corrosion and flash-rust resistance atamanchemicals.comadvancionsciences.com. Research continues to explore optimizing this compound's function in waterborne coatings and other aqueous applications to achieve superior material properties atamanchemicals.comchemiteca.com.
This compound is also being investigated for its potential in other advanced material applications, although specific detailed research findings in the provided search results are limited beyond its established uses in coatings and adhesives. Its versatility as a raw material for chemical synthesis suggests potential in creating novel polymers, composites, or functional materials with tailored properties.
Interdisciplinary Research Combining 2-Amino-2-methyl-1-propanol with Nanotechnology or Green Chemistry Principles
The intersection of this compound research with nanotechnology and green chemistry principles represents a fertile ground for innovation. While the search results primarily discuss the combination of nanotechnology with antimicrobial peptides (AMPs - a different class of compounds) nih.goveuropa.eumdpi.comfrontiersin.org, the underlying principles of using nanotechnology for improved delivery, stability, and efficacy could be relevant for exploring novel applications of 2-Amino-2-methyl-1-propanol.
For instance, nanotechnology-based delivery systems could potentially be explored to enhance the performance or introduce new functionalities for this compound in specific applications, such as targeted delivery in certain chemical processes or integration into nanoscale materials.
Applying green chemistry principles to the synthesis and application of this compound is also a key area of future research dataintelo.comcore.ac.uk. This includes developing more environmentally friendly production methods and exploring its use in reactions that adhere to green chemistry guidelines, such as reducing waste, using benign materials, and minimizing auxiliary substances core.ac.uk. The trend towards sustainable and eco-friendly products is already driving research into incorporating this compound in formulations that align with these principles strategicrevenueinsights.comdataintelo.com.
Identification of Novel Chemical Reactivities and Applications for 2-Amino-2-methyl-1-propanol
Beyond its traditional roles, researchers are actively seeking novel chemical reactivities and applications for this compound. Its structure, containing both amine and alcohol functional groups, offers potential for diverse chemical transformations chemicalbook.com.
This compound is recognized as an important organic intermediate for synthesizing substituted amino products chemicalbook.com. Examples from research include its application in the synthesis of bis(oxazoline) ligands, oxazolidines, and morphlinopyrimidines chemicalbook.com. These examples highlight its utility as a building block in complex organic synthesis chemicalbook.com.
Its reactivity is also being studied in the context of CO2 capture, where understanding the reaction mechanisms is crucial for developing more efficient absorbents bohrium.comacs.orgrsc.orgresearchgate.net. Research using theoretical calculations and experimental studies is elucidating the pathways of AMP's reaction with CO2, including the formation of carbamates and bicarbonates acs.orgrsc.orgresearchgate.net. Studies have shown that the formation of bicarbonate is kinetically more favorable for AMP compared to MEA, which helps explain the observed differences in product distributions researchgate.net.
Further research into the specific reaction kinetics and mechanisms of this compound with various compounds and under different conditions could unlock entirely new applications in areas such as catalysis, polymer chemistry, or the synthesis of fine chemicals.
Gaps in Fundamental Understanding of 2-Amino-2-methyl-1-propanol at the Molecular Level
Despite its widespread use, there are still gaps in the fundamental understanding of this compound at the molecular level, particularly concerning its behavior in complex systems and under various environmental conditions.
Research is ongoing to gain deeper molecular insights into its interaction with CO2 during capture processes. Studies utilizing ab initio molecular dynamics simulations are helping to understand the molecular mechanisms and energy barriers involved in CO2 absorption bohrium.comrsc.org. These studies highlight the importance of factors like the reorganization of water molecules around the amine group in determining the reaction rate rsc.org.
Another area of investigation at the molecular level is the thermal degradation of this compound, particularly in the context of CO2 capture solvents bohrium.comresearchgate.net. Understanding the degradation pathways and mechanisms is crucial for improving the longevity and efficiency of AMP-based absorbent systems bohrium.com. For example, research is attempting to clarify the mechanism responsible for the thermal degradation of AMP to cyclic 4,4-dimethyl-1,3-oxazolidin-2-one (B1584434) (DMOZD) bohrium.com.
Further molecular-level studies are needed to fully understand its interactions with other components in complex formulations (e.g., in coatings, adhesives, or personal care products) and to predict its behavior and stability under various storage and application conditions. This includes a more detailed understanding of hydrogen bonding, steric effects, and conformational isomerism and how these factors influence its reactivity and performance in different environments chemicalbook.com.
Understanding the atmospheric chemistry of this compound and its degradation pathways in the environment is also an area of fundamental research acs.orgwhiterose.ac.uk. Theoretical and experimental studies are investigating its reaction with atmospheric radicals like OH, identifying major and minor degradation products acs.orgwhiterose.ac.uk.
Closing these gaps in fundamental molecular understanding will be critical for optimizing existing applications and developing truly novel and efficient uses for this compound in the future.
Q & A
Q. What are the structural and functional characteristics of AMP-90 that make it effective in stabilizing pH in latex coatings?
this compound (2-amino-2-methyl-1-propanol) is an organic amine with a molecular structure containing both amino (-NH2) and hydroxyl (-OH) groups, enabling hydrogen bonding and proton acceptance in aqueous systems . Its 90% amine concentration (vs. 95% in AMP-95) contributes to stable pH regulation in latex paints by neutralizing acidic components while volatilizing post-application, avoiding long-term water resistance degradation . Functionally, it acts as a multifunctional additive, enhancing pigment dispersion, improving scrub resistance, and increasing gloss in high-gloss coatings . Researchers should prioritize structural analysis (e.g., FTIR) and pH titration experiments to validate its buffering capacity.
Q. How does this compound’s dual role as a pH调节剂 and dispersant influence experimental design in coating formulations?
When designing experiments, researchers must isolate this compound’s pH stabilization effects from its dispersant properties. A methodological approach includes:
- Control groups : Formulate coatings without this compound but with equivalent dispersants (e.g., polyacrylates) to compare dispersion efficacy.
- pH monitoring : Measure pH stability over time using calibrated probes, ensuring samples are stored under controlled temperature/humidity .
- Dispersancy tests : Conduct grindometer or Hegman gauge tests to quantify pigment particle size distribution .
Refer to Table 2 in for performance benchmarks, such as scrub resistance and gloss metrics, to contextualize results.
Q. What standard methodologies are recommended for assessing the pH stabilization efficacy of this compound in aqueous systems?
Key methodologies include:
- Accelerated aging tests : Expose coatings to cyclic temperature/humidity conditions and track pH drift using ASTM D4585 or ISO 6270-1 protocols.
- Titration analysis : Quantify this compound’s alkalinity reserve via acid titration (e.g., 0.1M HCl) to determine buffering capacity .
- Compatibility assays : Evaluate interactions with preservatives (e.g., isothiazolinones) through FTIR or HPLC to detect chemical instability .
Advanced Research Questions
Q. In comparative studies between this compound and AMP-95, how should researchers control variables to isolate concentration-dependent effects?
To isolate concentration effects:
- Formulation consistency : Use identical base resins, pigments, and additives in both this compound and AMP-95 test groups, adjusting only amine concentration.
- Dosage normalization : Equate active amine content (e.g., 1.0% AMP-95 vs. 1.06% this compound to match 0.95% amine).
- Performance metrics : Compare pH stability (over 30+ days), scrub resistance (ASTM D2486), and gloss (60° gloss meter) while controlling film thickness and drying conditions .
- Statistical rigor : Apply ANOVA or t-tests to differentiate significant performance variations, ensuring sample sizes meet power analysis requirements (e.g., n ≥ 3 per group) .
Q. How can contradictory data regarding this compound’s compatibility with preservatives be systematically analyzed and resolved?
Contradictions often arise from unaccounted variables (e.g., pH drift, temperature). A resolution framework includes:
- Controlled replication : Repeat experiments under standardized conditions (e.g., 25°C, 50% RH) with preservatives at industry-relevant concentrations.
- Advanced analytics : Use LC-MS to detect degradation byproducts or FTIR to identify amine-preservative adducts .
- Multivariate analysis : Apply DOE (Design of Experiments) to model interactions between this compound concentration, preservative type, and environmental factors .
Q. What advanced analytical techniques are suitable for quantifying residual this compound in cured coating films and assessing its environmental impact?
- Residual analysis : Employ headspace GC-MS to detect volatile organic compounds (VOCs) or ICP-OES for trace metal leaching .
- Leachate studies : Simulate rainwater exposure (per ISO 15181) and quantify this compound migration via HPLC with UV detection .
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate aquatic toxicity .
Methodological Considerations
- Data reporting : Adhere to standards in : report mean effect sizes, variability (SD/SEM), and sample sizes. For example:
| Parameter | This compound (Mean ± SD) | AMP-95 (Mean ± SD) | p-value |
|---|---|---|---|
| pH stability (day 30) | 8.2 ± 0.3 | 8.5 ± 0.2 | 0.032 |
| Scrub resistance (cycles) | 4200 ± 150 | 4050 ± 200 | 0.12 |
- Reproducibility : Document reagent sources (e.g., this compound supplier purity), instrument calibration, and environmental controls per and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
